2-Nitro-1-(pentafluorophenyl)ethanol

Physical Properties Density Boiling Point

Sourcing a fully fluorinated β-nitro alcohol that reliably enables selective electrochemical reduction and thermal cyclization to tetrafluoroindoles is a persistent bottleneck in medicinal chemistry. 2-Nitro-1-(pentafluorophenyl)ethanol directly solves this with a pentafluorophenyl ring that provides a strong -I effect and unique O⋯π interactions unavailable from non-fluorinated or partially fluorinated analogs. - Provides the most direct route to N-substituted 4,5,6,7-tetrafluoroindoles, avoiding late-stage fluorination. - Enables predictable crystal packing motifs for co-crystal and porous framework design via O⋯π interactions. - Improves enantioselectivity when converted to chiral amino alcohol ligands for asymmetric catalysis. Standard research quantities (250 mg-25 g) are available with global shipping and reliable lead times.

Molecular Formula C8H4F5NO3
Molecular Weight 257.11 g/mol
CAS No. 19282-52-1
Cat. No. B100501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1-(pentafluorophenyl)ethanol
CAS19282-52-1
Molecular FormulaC8H4F5NO3
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC(C(C1=C(C(=C(C(=C1F)F)F)F)F)O)[N+](=O)[O-]
InChIInChI=1S/C8H4F5NO3/c9-4-3(2(15)1-14(16)17)5(10)7(12)8(13)6(4)11/h2,15H,1H2
InChIKeyJATSBNOGFCYNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1-(pentafluorophenyl)ethanol (CAS 19282-52-1) – A Unique Fluorinated β‑Nitro Alcohol Building Block


2-Nitro-1-(pentafluorophenyl)ethanol is a fully fluorinated aromatic β‑nitro alcohol belonging to the class of 2‑nitro‑1‑arylethanols. The compound features a pentafluorophenyl ring that exerts a strong electron‑withdrawing effect, fundamentally altering its physicochemical profile relative to non‑fluorinated or partially fluorinated analogs. Physical properties include a computed density of 1.665 g/cm³ and a boiling point of 278.3 °C at 760 mmHg . The compound is primarily accessed via the Henry (nitroaldol) reaction of pentafluorobenzaldehyde with nitromethane, and its distinct electronic structure enables unique downstream transformations that are unavailable to its hydrocarbon counterparts [1].

Building block Fluorinated β‑nitro alcohol
Enabling motif Pentafluorophenyl electronic control
Key transformation Henry reaction route to unique scaffolds

Why 2-Nitro-1-(pentafluorophenyl)ethanol Cannot Be Replaced by Simple Aryl Nitro Alcohols


Generic substitution with non‑fluorinated or partially fluorinated 2‑nitro‑1‑arylethanols fails because the pentafluorophenyl ring simultaneously modulates electronic (strong –I effect), steric, and supramolecular properties in a way that no mono‑ or difluorinated analog can replicate [1]. This unique combination governs critical performance parameters—from reduction potential and cyclization propensity to crystal packing motifs—that directly determine synthetic utility and product quality. The following quantitative evidence demonstrates that replacing the C₆F₅ moiety leads to a loss of the specific reactivity patterns and solid‑state interactions that define the compound's value proposition [2].

Electronic mismatch Non‑fluorinated or mono‑fluorinated analogs cannot replicate the strong –I effect that governs reduction potential and cyclization propensity.
Supramolecular shift C₆F₅ directs O⋯π packing interactions; phenyl‑based analogs pack via conventional hydrogen bonds, altering crystal properties.
Reactivity gateway The unique cyclization to tetrafluoroindoles is gated by the electron‑deficient ring; replacing C₆F₅ removes this synthetic entry.

Quantitative Differentiation Evidence for 2-Nitro-1-(pentafluorophenyl)ethanol


Increased Density and Boiling Point Compared to the Non‑Fluorinated Parent

The target compound exhibits significantly higher density and boiling point than its non‑fluorinated analog 2‑nitro‑1‑phenylethanol, reflecting the mass and polarizability contributions of five fluorine atoms. This impacts purification strategy (distillation cut points) and formulation behavior .

Density & boiling point
Cross-study comparable
Density +0.46 g/cm³ vs. non‑fluorinated parent; boiling point 278.3 °C
Supports distinct purification and thermal-stability profile
Calculated values; experimental confirmation recommended
Physical Properties Density Boiling Point Fluorine Effect

Selective Electrochemical Reduction Enabling Exclusive Access to 4,5,6,7‑Tetrafluoroindoles

The nitro group in 2‑nitro‑1‑(pentafluorophenyl)ethanol can be reduced selectively to a hydroxylamino or amino group by controlled‑potential electrochemical reduction. The resulting amino alcohols undergo spontaneous thermal cyclization in DMF to afford 4,5,6,7‑tetrafluoroindole derivatives—a transformation that does not occur with non‑fluorinated analogs because the electron‑deficient ring is required for the cyclization step [1]. While exact reduction potentials are not provided in the open literature, the pentafluorophenyl group is known to shift reduction potentials by approximately +180 mV compared to mono‑fluorinated analogs, as demonstrated for related pentafluorophenyl‑substituted aromatics [2].

Electrochemical reduction & cyclization
Class-level inference
Reduction potential positively shifted ~180 mV; exclusive access to 4,5,6,7‑tetrafluoroindoles
Gatekeeping step for fluorinated indole library synthesis
Potential shift inferred from related pentafluorophenyl systems
Electrochemical Reduction Fluorinated Indole Synthesis Chemoselectivity

Unique Alcoholic Oxygen‑to‑π Interaction in Crystal Packing

X‑ray crystallographic analysis of a chiral amino alcohol bearing a pentafluorophenyl group reveals an unusual atom‑to‑face alcoholic O⋯π interaction, in contrast to the well‑known OH⋯π hydrogen bond observed in non‑fluorinated aromatic alcohols. This interaction directs the crystal packing motif and is a distinct feature of the pentafluorophenyl group [1]. The distance between the oxygen atom and the centroid of the C₆F₅ ring is markedly shorter than the sum of van der Waals radii, confirming an attractive interaction. Non‑fluorinated analogs do not display this motif; instead, they pack via conventional hydrogen bonds.

Crystal packing interaction
Supporting evidence
O⋯π (C₆F₅ centroid) interaction replaces conventional OH⋯π hydrogen bond
Enables distinct crystal engineering and co‑crystal design
Observed in chiral amino alcohol analog
Crystal Engineering Supramolecular Chemistry Arene‑Perfluoroarene Interaction

Prime Use Cases for 2-Nitro-1-(pentafluorophenyl)ethanol in R&D and Production


Synthesis of 4,5,6,7‑Tetrafluoroindole Libraries for Drug Discovery

The selective electrochemical reduction and subsequent thermal cyclization of 2‑nitro‑1‑(pentafluorophenyl)ethanol provides the most direct entry to N‑substituted 4,5,6,7‑tetrafluoroindoles [1]. This pathway avoids the need for late‑stage fluorination and is uniquely enabled by the pentafluorophenyl precursor. Procurement of this compound is therefore justified when a medicinal chemistry program requires rapid access to fluorinated indole scaffolds.

Crystal Engineering and Supramolecular Architecture

The O⋯π interaction exhibited by pentafluorophenyl‑containing alcohols can be harnessed to design co‑crystals and porous organic frameworks with predictable packing motifs [2]. Because this interaction is absent in phenyl‑based analogs, the compound serves as a design element for solid‑state materials.

Asymmetric Synthesis Employing Pentafluorophenyl‑Modified Chiral Auxiliaries

The pentafluorophenyl group improves enantioselectivity in asymmetric catalysis when incorporated into chiral ligands, as demonstrated for diamine‑based systems [3]. Although data are derived from a closely related amino alcohol, the electronic effects are directly transferable to the nitro alcohol platform, making the compound a valuable precursor for chiral ligand libraries.

Application
Selection Property
Validation Focus
Fluorinated indole library synthesis
Electron‑deficient cyclization precursor
Tetrafluoroindole scaffold formation and yield
Crystal engineering & co‑crystal design
O⋯π supramolecular synthon
Packing motif reproducibility and solid‑state property tuning
Chiral ligand precursor
Pentafluorophenyl electronic tuning module
Enantioselectivity enhancement in asymmetric catalysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitro-1-(pentafluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.